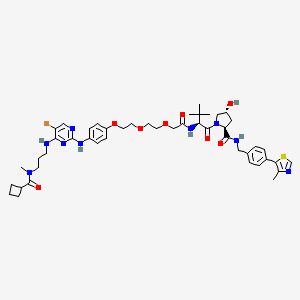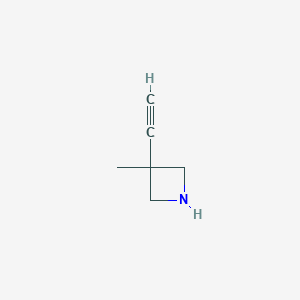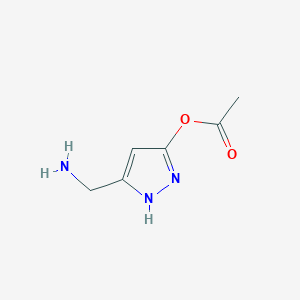
2-Chloro-4,6-diisopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-diisopropylpyrimidine is a heterocyclic organic compound with the molecular formula C10H15ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-diisopropylpyrimidine typically involves the chlorination of 4,6-diisopropylpyrimidine. One common method includes the reaction of 4,6-diisopropylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{N}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diisopropylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Coupling Reactions: Formation of biaryl pyrimidines.
Scientific Research Applications
2-Chloro-4,6-diisopropylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in enzyme inhibition.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-diisopropylpyrimidine involves its interaction with specific molecular targets. For instance, its inhibitory effects on enzymes like kinases are attributed to its ability to bind to the active site, blocking substrate access. This compound can also modulate signaling pathways by affecting the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 2-Chloro-4,6-diphenylpyrimidine
- 2-Chloro-4,6-diethoxypyrimidine
Uniqueness
2-Chloro-4,6-diisopropylpyrimidine is unique due to its bulky isopropyl groups, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different steric and electronic properties, affecting its overall activity and selectivity in various applications .
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-4,6-di(propan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-6(2)8-5-9(7(3)4)13-10(11)12-8/h5-7H,1-4H3 |
InChI Key |
JZDNSTZVIHGIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857883.png)

![2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
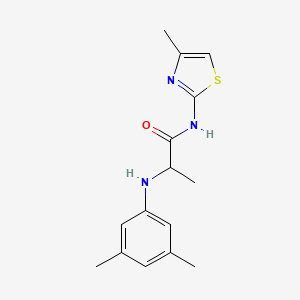
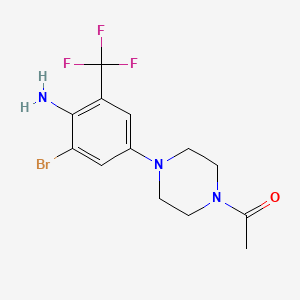
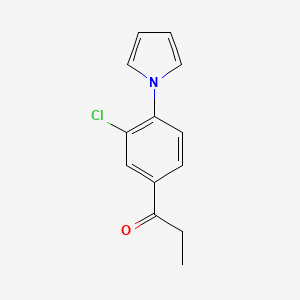
![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
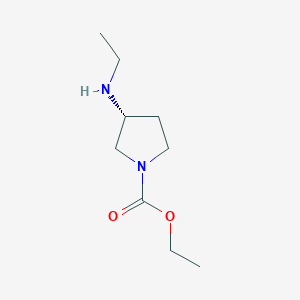
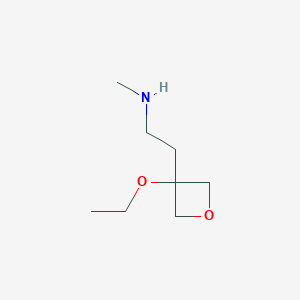
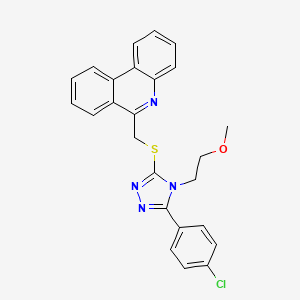
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
